molecular formula C6H9N3O2 B3297039 5,6-Dimethoxypyridazin-3-amine CAS No. 89465-09-8

5,6-Dimethoxypyridazin-3-amine

Cat. No.: B3297039
CAS No.: 89465-09-8
M. Wt: 155.15 g/mol
InChI Key: TXNANHICRAXQLV-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyridazin-3-amine is a heterocyclic aromatic compound featuring a pyridazine core substituted with two methoxy groups at positions 5 and 6 and an amine group at position 2. This article compares its physicochemical and biological properties with similar compounds, focusing on substituent effects.

Properties

IUPAC Name

5,6-dimethoxypyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-4-3-5(7)8-9-6(4)11-2/h3H,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNANHICRAXQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743599
Record name 5,6-Dimethoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89465-09-8
Record name 5,6-Dimethoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxypyridazin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and hydrazine hydrate.

    Cyclization Reaction: The key step involves the cyclization of 3,4-dimethoxyaniline with hydrazine hydrate under acidic conditions to form the pyridazine ring.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position of the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound, such as 5,6-dimethoxypyridazine.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypyridazin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and molecular differences between 5,6-Dimethoxypyridazin-3-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physicochemical Notes
This compound C₆H₈N₃O₂ 170.15 5-OCH₃, 6-OCH₃ Higher hydrophobicity due to dual methoxy groups; potential for enhanced membrane permeability compared to mono-substituted analogs.
6-Methoxypyridazin-3-amine C₅H₇N₃O 125.13 6-OCH₃ Lower molecular weight; moderate solubility in polar solvents.
6-Methoxy-5-methylpyridin-3-amine C₇H₁₀N₂O 138.17 6-OCH₃, 5-CH₃ Methyl group increases steric bulk; high purity (>98%) available for research.
6-(4-Methoxyphenoxy)pyridazin-3-amine C₁₁H₁₁N₃O₂ 217.22 6-(4-OCH₃-C₆H₄O) Bulky phenoxy substituent reduces solubility; higher molecular weight limits bioavailability.
6-Chloro-5-methylpyridazin-3-amine C₅H₆ClN₃ 143.57 6-Cl, 5-CH₃ Chloro group introduces electron-withdrawing effects; may enhance stability under acidic conditions.

Key Research Findings

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro Groups : Methoxy substituents (electron-donating) may improve binding to aromatic receptors (e.g., BZD), while chloro groups (electron-withdrawing) enhance chemical stability .

Comparative Receptor Binding

Compound Target Receptor Affinity (Relative to Clonazepam) Notes
6-Methoxypyridazin-3-amine BZD receptor ~50% lower Partial agonist activity hypothesized.
This compound Not reported N/A Predicted improved CNS penetration due to lipophilicity.

Biological Activity

5,6-Dimethoxypyridazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyridazine class of compounds, characterized by a six-membered ring containing two nitrogen atoms. The presence of methoxy groups at the 5 and 6 positions enhances its solubility and may influence its biological activity.

The biological activity of this compound has been primarily studied in relation to its anticancer properties. Research indicates that it may exert its effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human lung cancer (A549) and chronic myeloid leukemia (K562) cell lines with IC50 values indicating potent activity.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells. This process involves the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to programmed cell death.
  • Cell Cycle Arrest : Treatment with this compound has resulted in cell cycle arrest at the G0/G1 phase, which is crucial for preventing the proliferation of cancer cells.

Case Studies

  • Antitumor Activity in Cell Lines : A study evaluated the effects of this compound on K562 cells. The results indicated that treatment with varying concentrations led to increased apoptosis rates (9.64% at 10 µM to 37.72% at 14 µM) and significant alterations in cell cycle distribution (Table 1).
    Concentration (µM)Total Apoptosis Rate (%)G0/G1 Phase (%)
    109.6431.8
    1216.5936.4
    1437.7241.1
  • Selectivity and Safety Profile : In comparison to traditional chemotherapeutics like 5-Fluorouracil (5-Fu), this compound displayed a higher selectivity index (SI = 6.45) indicating lower toxicity towards normal cells (HEK-293) compared to cancer cells.

In Vivo Studies

While most studies focus on in vitro assessments, preliminary in vivo studies suggest that compounds similar to or derived from this compound may enhance therapeutic outcomes when combined with other treatments such as chemotherapy or targeted therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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